(E)-3-pyridin-3-ylprop-2-enamide
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Overview
Description
Synthesis Analysis
The synthesis of (E)-3-pyridin-3-ylprop-2-enamide and related compounds involves several methodologies, including copper-mediated aerobic oxidative coupling and base-promoted reactions. Copper-mediated reactions allow for the one-pot synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides, showing tolerance to various functional groups (Zhou et al., 2016). Base-promoted synthesis offers a metal-free, high-efficiency route to polysubstituted pyridines through direct functionalization of enaminones (Shen et al., 2015).
Molecular Structure Analysis
The molecular structure and crystalline features of related enaminone compounds have been elucidated using techniques like NMR and X-ray diffraction. One study focused on the one-pot synthesis and molecular insight of enaminone-based propiophenones, highlighting the importance of intermolecular interactions and DFT studies for understanding electronic and spectroscopic properties (Barakat et al., 2020).
Chemical Reactions and Properties
(E)-3-pyridin-3-ylprop-2-enamide undergoes various chemical reactions, including domino and cascade reactions, leading to the synthesis of fully substituted pyridines. These reactions often involve the formation of C-C and C-N bonds under mild conditions (Wan et al., 2016). Additionally, reactions with isonitriles and aldehydes have been developed, showcasing the versatility of enaminones in synthesizing complex pyridine structures (Lei et al., 2013).
Scientific Research Applications
Copper-Mediated Aerobic Oxidative Synthesis
The copper-mediated aerobic oxidative synthesis process has been developed for the conversion of pyridines and enamides into 3-bromo-imidazo[1,2-a]pyridines. This method tolerates a variety of functional groups, offering a straightforward approach to synthesize these compounds under mild conditions, showcasing the utility of enamides in complex molecule synthesis (Zhou et al., 2016).
Enantioselective Intramolecular Addition
A chiral Cr(III)(salen)Cl complex catalyzed enantioselective intramolecular addition of tertiary enamides to ketones, demonstrating a general method for accessing enantioenriched 1H-pyrrol-2(3H)-one derivatives. This highlights the application of enamides in enantioselective synthesis, contributing to the development of chiral molecules (Yang et al., 2009).
Anti-Alzheimer and Anti-Cox-2 Activities
Research on the synthesis and biological evaluation of 2,3′-bipyridine derivatives derived from (E)-3-pyridin-3-ylprop-2-enamide demonstrated potential anti-Alzheimer and anti-COX-2 activities. This indicates the relevance of such compounds in therapeutic applications, particularly in the design of drugs for treating Alzheimer's disease and inflammation (Attaby et al., 2009).
Histone Deacetylase Inhibition
The compound MGCD0103, derived from a related structure, has been identified as an orally active histone deacetylase inhibitor with significant antitumor activity. This exemplifies the application of pyridine enamides in cancer therapy, highlighting their potential as targeted anticancer drugs (Zhou et al., 2008).
Molecular Interactions in Solutions
Studies on the molecular interactions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide solutions in ethanol have provided insights into solute-solvent and solvent-solvent interactions. Such research underscores the importance of enamides in understanding the fundamental aspects of chemical behavior in solutions (Tekade et al., 2015).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are a good source of this information.
Future Directions
This could involve looking at current research to see what potential applications the compound has and what further studies could be done.
For a specific compound like “(E)-3-pyridin-3-ylprop-2-enamide”, you would need to look up this information in scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. Public databases like PubChem, ChemSpider, and Google Scholar can also be useful. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied.
I hope this general approach is helpful to you. If you have more specific questions about certain aspects, feel free to ask!
properties
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h1-6H,(H2,9,11)/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUZERSNFCTTSP-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)prop-2-enamide | |
CAS RN |
1126-73-4 |
Source
|
Record name | 3-Pyridineacrylamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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